Silver 2-ethylhexanoate

Overview

Description

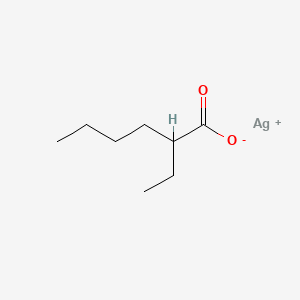

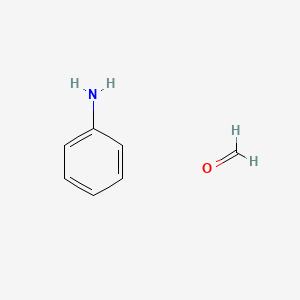

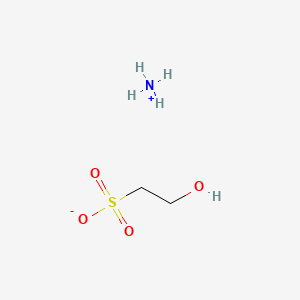

Silver 2-ethylhexanoate is a silver source that is soluble in organic solvents . It is an organometallic compound, also known as metalorganic, organo-inorganic, and metallo-organic compounds . The compound is commonly used in various catalysts for oxidation, hydrogenation, and polymerization, and as an adhesion promoter . Its molecular formula is AgOOCCH(C2H5)C4H9 .

Synthesis Analysis

This compound can be synthesized from a long-chain alkyl carboxylate of this compound and an alkylamine of di-n-octylamine . The decomposition of this compound accelerates significantly in the presence of di-n-octylamine . Submicron silver powders with sizes ranging from 200 nm to 300 nm and a high tap density of 4.0 g/cm3 were successfully prepared at 150 °C for 3 h in air .Molecular Structure Analysis

The molecular formula of this compound is C8H15AgO2 . Its average mass is 251.072 Da and its monoisotopic mass is 250.012299 Da .Physical And Chemical Properties Analysis

This compound appears as a white to off-white powder . Its molecular weight is 251.08 . Unfortunately, specific details about its melting point, boiling point, density, and solubility in water are not available .Scientific Research Applications

Low-Curing-Temperature Silver Paste

Silver 2-ethylhexanoate has been studied for its role in creating low-curing-temperature silver pastes. These pastes, made from silver flakes, α-terpineol, and varying amounts of this compound, are used in electronic applications. Their microstructures and resistivities are critical, with optimal formulations offering shear-thinning and thixotropic properties and low resistivity, making them suitable for electronic circuitry (Lu et al., 2007).

Silver Nanoparticle Synthesis

This compound is involved in the synthesis of silver nanoparticles (NPs). In dimethyl sulfoxide (DMSO), the spontaneous reduction of this compound occurs at room temperature, leading to the formation of stable silver NPs with potential catalytic applications. These nanoparticles exhibit unique properties and are a focus in nanotechnology (Rodríguez-Gattorno et al., 2002).

Nano-Silver Pastes with High Bonding Strength

Research has explored the use of this compound in nano-silver pastes, which exhibit high bonding strength and lower resistivity. These pastes are significant for applications in electronic packaging, where thermal and electrical conductivity are paramount (Hsu et al., 2021).

Role in Materials Science

Metal 2-ethylhexanoates, including this compound, find wide applications in materials science. They serve as precursors in the synthesis of various materials and have roles in catalysis and the painting industry due to their properties as driers (Mishra et al., 2007).

Dental Resin Matrix

In dental research, this compound has been used to synthesize silver nanoparticles in resin matrices. This application is particularly notable for its antibacterial performance, mechanical properties, and biocompatibility, offering insights into the use of silver nanoparticles in restorative dentistry (Ren et al., 2019).

Thermal Decomposition and Electrical Conductivity

Studies have also focused on the effects of metallo-organic decomposition agents, including 2-ethylhexanoate, on the thermal decomposition and electrical conductivity of low-temperature-curing silver paste. This research is vital for the development of conductive materials with low resistivity for electronic applications (Lu et al., 2006).

Silver Recovery from Leaching Residues

Research on the use of 2-ethylhexanoic acid hydrazide (Hydrazex 18i) has shown its potential as a collector in the silver recovery process from leaching residues of copper cinders. This process could have implications for recycling and environmental sustainability (Chekanova et al., 2022).

Silver Nanoparticle Inhibition of Monkeypox Virus

A preliminary study investigated the ability of silver-based nanoparticles, including those derived from silver nitrate, to inhibit monkeypox virus. This research is significant in the context of developing antiviral therapeutics (Rogers et al., 2008).

Safety and Hazards

Silver 2-ethylhexanoate can cause skin and eye irritation . It may also be irritating to the respiratory tract . It is recommended to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . Containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Silver 2-ethylhexanoate has been used to prepare a low sintering temperature nano-silver paste . The amount of this compound added and the sintering temperature were optimized to obtain the best performance of the nano-silver paste . This suggests potential future applications in the development of low-cost disposable microelectronic devices on a flexible substrate .

Mechanism of Action

Target of Action

Silver 2-ethylhexanoate, a type of organic silver compound, primarily targets the formation of silver nanoparticles . It acts as a precursor in the synthesis of these nanoparticles, which are used in various applications such as the creation of nano-silver pastes .

Mode of Action

The mode of action of this compound involves its decomposition and conversion into silver during the synthesis of silver nanoparticles . This process is accelerated significantly in the presence of certain amines . The resulting silver nanoparticles are then used to prepare a low sintering temperature nano-silver paste .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of silver nanoparticles . The compound is decomposed and converted into silver, which forms the basis of these nanoparticles . These nanoparticles then influence various downstream effects, such as the creation of nano-silver pastes with high bonding strength .

Pharmacokinetics

Its solubility in organic solvents like ethanol, methanol, and chloroform suggests that it may have good bioavailability in these solvents.

Result of Action

The result of this compound’s action is the formation of silver nanoparticles . These nanoparticles are used in the creation of nano-silver pastes, which have high bonding strength and low resistivity . The pastes are used in various applications, including the bonding of copper-to-copper in electronic devices .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pressure . For instance, the decomposition of this compound is observed to accelerate significantly at high temperatures . Additionally, the compound’s action can be optimized by adjusting the sintering temperature and the amount of this compound added .

Biochemical Analysis

Biochemical Properties

Silver 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in the synthesis of silver nanoparticles. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a catalyst in organic synthesis reactions, facilitating the cyclization of halogenated hydrocarbons . The nature of these interactions often involves the reduction of this compound to elemental silver, which then participates in catalytic processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress response pathways and alterations in gene expression . Additionally, it has been observed to affect cellular metabolism by interacting with metabolic enzymes, potentially disrupting normal cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to thiol groups in proteins, leading to enzyme inhibition and disruption of cellular processes . Furthermore, this compound can activate or inhibit specific signaling pathways, resulting in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of silver nanoparticles . These nanoparticles can have different biological activities compared to the parent compound, potentially affecting cellular function in various ways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial activity and wound healing . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound’s effects change significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized through reduction reactions, leading to the formation of elemental silver and other byproducts . These metabolic processes can affect metabolic flux and metabolite levels, potentially influencing cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported through cellular membranes via specific transporters or binding proteins . Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding the precise mechanisms through which this compound exerts its biological effects.

properties

IUPAC Name |

silver;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2.Ag/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXENESFPQCWDHY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

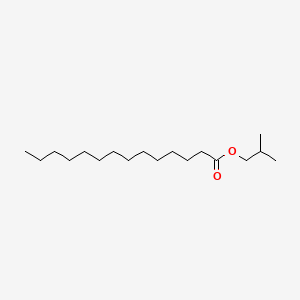

CCCCC(CC)C(=O)[O-].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15AgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885330 | |

| Record name | Hexanoic acid, 2-ethyl-, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26077-31-6 | |

| Record name | Hexanoic acid, 2-ethyl-, silver(1+) salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026077316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, silver(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, silver(1+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Silver 2-ethylhexanoate facilitate low-temperature curing in conductive silver pastes?

A1: this compound acts as a precursor for metallic silver formation at relatively low temperatures. [, , ]. Traditional silver pastes often require high temperatures for curing, limiting their use in flexible electronics. Research shows that adding this compound to these pastes promotes silver nanoparticle formation at temperatures as low as 200°C. [] This occurs because the compound decomposes thermally, leaving behind pure silver particles that bridge the gaps between larger silver flakes in the paste. [] This process enhances the connectivity and packing density of silver, leading to improved electrical conductivity. []

Q2: What is the role of this compound in enhancing the thermal conductivity of electrically conductive adhesives (ECAs)?

A2: Electrically conductive adhesives (ECAs) often suffer from low thermal conductivity due to the gaps between filler materials. This compound, when added to epoxy-based ECAs, significantly enhances their thermal conductivity. [] This improvement stems from its ability to form ultrafine silver particles (13-47 nm) uniformly distributed within the epoxy matrix. [] These particles effectively bridge the gaps, creating a continuous network for efficient heat transport.

Q3: What are the advantages of using this compound over other silver precursors in material applications?

A3: this compound offers several advantages. Firstly, its low decomposition temperature allows for the formation of silver nanoparticles at temperatures compatible with flexible substrates, making it ideal for flexible electronics. [, ] Secondly, the compound decomposes cleanly, leaving behind minimal residues that could negatively impact the material's properties. [] Finally, it exhibits good compatibility with various polymers, enabling its incorporation into diverse material formulations. []

Q4: Can you explain the mechanism behind the spontaneous formation of silver nanoparticles from this compound in dimethyl sulfoxide (DMSO)?

A4: Research indicates that this compound undergoes spontaneous reduction in DMSO at room temperature, leading to the formation of silver nanoparticles. [] This process is temperature-dependent and relatively slow. While the exact mechanism is still under investigation, computational studies suggest the involvement of intermediate species formed through the interaction of this compound with DMSO. [] These intermediates further react, ultimately leading to the nucleation and growth of silver nanoparticles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B1583647.png)

![Benzyldimethyl[2-[(2-methyl-1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B1583657.png)